molecular formula C8H8ClFN2 B1378192 (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride CAS No. 1220039-71-3

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

Cat. No.: B1378192
CAS No.: 1220039-71-3
M. Wt: 186.61 g/mol
InChI Key: OGSXQNLEMSZGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the 5-position and a fluoro group at the 2-position, along with an acetonitrile group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyanation: The resulting 5-amino-2-fluoroaniline is then reacted with a cyanating agent like cyanogen bromide to introduce the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with boronic acids or other coupling partners to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2-fluorophenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetonitrile group.

    5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom and a carboxylic acid group, differing in both structure and reactivity.

Uniqueness

(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is unique due to the presence of both an amino and a fluoro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-(5-amino-2-fluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXQNLEMSZGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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